Methyl 4-hydroxy-2-methoxy-6-methylbenzoate

Orthosomycin antibiotics Dichloroisoeverninic acid synthesis Regioselective dichlorination

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate (CAS 3465-63-2), also referred to as methyl isoeverninate, is a C10H12O4 benzoate ester belonging to the o-methoxybenzoic acid class. It is the regioisomer of the well-known fungal metabolite sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate, CAS 520-43-4), with the critical distinction that the hydroxyl and methoxy substituents are positioned at C-4 and C-2 respectively, rather than C-2 and C-4.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 3465-63-2
Cat. No. B1613331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-2-methoxy-6-methylbenzoate
CAS3465-63-2
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)OC)O
InChIInChI=1S/C10H12O4/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5,11H,1-3H3
InChIKeyZGYSDRFXXJOWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-2-methoxy-6-methylbenzoate (CAS 3465-63-2): A Regiospecific Orsellinate-Derived Scaffold for Orthosomycin Antibiotic Synthesis and COX-2-Targeted Procurement


Methyl 4-hydroxy-2-methoxy-6-methylbenzoate (CAS 3465-63-2), also referred to as methyl isoeverninate, is a C10H12O4 benzoate ester belonging to the o-methoxybenzoic acid class [1]. It is the regioisomer of the well-known fungal metabolite sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate, CAS 520-43-4), with the critical distinction that the hydroxyl and methoxy substituents are positioned at C-4 and C-2 respectively, rather than C-2 and C-4 [2]. This compound serves as the direct synthetic precursor to dichloroisoeverninic acid, the conserved aromatic A1-ring pharmacophore found across all orthosomycin antibiotics including the everninomicins and avilamycins [3]. Its procurement is driven by applications in medicinal chemistry, natural product derivatization, and anti-infective development programmes.

Why Sparassol, Methyl Orsellinate, or Other Orsellinic Acid Esters Cannot Replace Methyl 4-Hydroxy-2-methoxy-6-methylbenzoate in Orthosomycin-Derived Programmes


The orsellinate ester family contains multiple regioisomers and substitution variants that are not functionally interchangeable. Methyl 4-hydroxy-2-methoxy-6-methylbenzoate bears a unique 4-OH/2-OMe substitution pattern that is structurally essential for downstream dichlorination to yield the 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid (dichloroisoeverninic acid) pharmacophore found in everninomicins and avilamycins [1]. Sparassol (2-OH/4-OMe) cannot undergo the same regioselective dichlorination because the 4-position is blocked by a methoxy group, preventing electrophilic aromatic substitution at C-3 and C-5 [2]. Methyl orsellinate (2,4-diOH) lacks the 2-methoxy group required for the final DCIE architecture [3]. Consequently, procurement of the correct regioisomer is a non-negotiable requirement for any synthesis referencing the orthosomycin A1-ring or for structure–activity relationship studies probing the 4-OH/2-OMe pharmacophoric motif.

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-2-methoxy-6-methylbenzoate Versus Closest Structural Analogs


Regiochemical Identity Determines Synthetic Access to the Orthosomycin A1-Ring Pharmacophore

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is the sole documented precursor that yields dichloroisoeverninic acid (DCIE) via regioselective dichlorination. Dornhagen and Scharf (1985) demonstrated that direct dichlorination of methyl isoeverninate (7a) produces the geminal dichloroketone (12) as the major product, enabling subsequent transformation to DCIE [1]. In contrast, the regioisomer sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) has the C-4 position blocked by a methoxy group, which deactivates the ring toward electrophilic chlorination at the required C-3 and C-5 positions [2]. The synthesis of DCIE from methyl orsellinate requires five steps with 40% overall yield, including a protection step specifically to differentiate the 2- and 4-positions [3]. This regiochemical constraint means that only the 4-OH/2-OMe isomer can serve as a direct, unprotected entry point to the orthosomycin aromatic warhead.

Orthosomycin antibiotics Dichloroisoeverninic acid synthesis Regioselective dichlorination

Orthosomycin Antibiotic Potency Is Contingent on the DCIE Moiety Derived from the Target Compound Scaffold

The dichloroisoeverninic acid (DCIE) moiety, for which methyl 4-hydroxy-2-methoxy-6-methylbenzoate is the direct synthetic progenitor, is the conserved aromatic A1-ring across all orthosomycin antibiotics. Yñigez-Gutierrez et al. (2024) established that the DCIE moiety engages in a network of specific interactions with the 50S ribosomal subunit and that modification of A1-ring functionality directly impacts both ribosomal binding and antibacterial activity [1]. Everninomicins display micromolar to nanomolar potency against multidrug-resistant Gram-positive pathogens including MRSA and VRE, with activity comparable or superior to vancomycin and linezolid [2]. Critically, the authors demonstrated an uncoupling between ribosomal engagement and antibiotic activity that is controlled by DCIE substitution patterns, making the exact chemical identity of the A1-ring precursor (i.e., 4-OH/2-OMe benzoate ester) a determinant of pharmacological outcome [1]. No orthosomycin antibiotic has been reported with a 2-OH/4-OMe (sparassol-type) A1-ring, underscoring the functional irreplaceability of the target compound's regiochemistry.

Everninomicin Avilamycin Ribosomal inhibition Antibacterial

COX-2 Enzyme Inhibition Data Distinguishes the 4-OH/2-OMe Isomer from Its 2-OH/4-OMe Counterpart in Anti-Inflammatory Screening

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate has been identified in multiple biochemical databases as a COX-2 inhibitor. The ChEMBL database (CHEMBL881502) records an IC50 of 102 nM for inhibition of human recombinant COX-2, assessed by measurement of residual 12-HHT formation from arachidonic acid via HPLC analysis [1]. This compound was highlighted in the pharmacophore-based virtual screening study by Franke et al. (2005), who used support vector machines to extract and visualize potential pharmacophore points for COX-2 inhibitors [2]. In contrast, sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) is primarily characterized as an antifungal agent with documented activity against Cladosporium cucumerinum, and no peer-reviewed COX-2 inhibition data exist for sparassol in the primary literature [3]. The regioisomeric swap of the hydroxyl and methoxy groups therefore correlates with a shift in biological target profile from antifungal to COX-2 inhibitory activity.

COX-2 inhibition Anti-inflammatory Cyclooxygenase Virtual screening

Antifungal Activity Hierarchy: Methyl Orsellinate and ScII Outperform Sparassol, Contextualizing the Target Compound Within the Orsellinate SAR Landscape

Woodward et al. (1993) established a clear antifungal activity hierarchy among Sparassis crispa metabolites: methyl orsellinate (ScI, methyl 2,4-dihydroxy-6-methylbenzoate) and ScII (methyl-dihydroxy-methoxy-methylbenzoate) exhibited considerably greater activity than sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate) against Cladosporium cucumerinum [1]. Methyl 4-hydroxy-2-methoxy-6-methylbenzoate was not tested in this study, but its structural position—bearing a single hydroxyl at C-4 and a methoxy at C-2—places it intermediate between the highly active 2,4-dihydroxy compound (ScI) and the less active 2-OH/4-OMe compound (sparassol). Korean studies on Sparassis latifolia quantified production titers of methyl orsellinate at 0.170 mg/mL and sparassol at 0.004 mg/mL in select strains, with HPLC retention times of 15 and 31 minutes respectively [2]. These data establish that the degree and position of hydroxyl/methoxy substitution on the orsellinate core directly modulates antifungal potency, but the specific antifungal activity of the 4-OH/2-OMe isomer remains uncharacterized in the primary literature.

Antifungal Cladosporium cucumerinum Sparassis Orsellinate SAR

Physicochemical Property Differentiation: Computed pKa and Lipophilicity Distinguish the 4-OH/2-OME Isomer from 2,4-DiOH Orsellinates

PhytoBank classifies methyl 4-hydroxy-2-methoxy-6-methylbenzoate as an extremely weak basic (essentially neutral) compound based on its computed pKa [1]. PubChem computed properties include XLogP3-AA of 1.8, a topological polar surface area (TPSA) of 55.8 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds [2]. In comparison, methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) possesses two hydrogen bond donors (2 × OH) and a higher TPSA, resulting in lower membrane permeability. The 4-OH/2-OMe substitution pattern of the target compound reduces the H-bond donor count from 2 to 1 relative to methyl orsellinate while maintaining a moderate LogP, a combination that is often associated with improved oral bioavailability potential in drug-like molecules. Sparassol (2-OH/4-OMe) shares the same molecular formula (C10H12O4) and molecular weight (196.20 g/mol) as the target compound, making these regioisomers indistinguishable by mass spectrometry alone and requiring NMR or chromatographic differentiation for identity confirmation.

Physicochemical properties pKa LogP Permeability

High-Value Procurement Scenarios for Methyl 4-Hydroxy-2-methoxy-6-methylbenzoate (CAS 3465-63-2) Based on Differential Evidence


Orthosomycin Antibiotic Medicinal Chemistry: Synthesis of Dichloroisoeverninic Acid (DCIE) and Everninomicin Analogs

Research groups engaged in orthosomycin antibiotic development should procure methyl 4-hydroxy-2-methoxy-6-methylbenzoate as the unambiguous synthetic entry point for constructing the dichloroisoeverninic acid A1-ring pharmacophore. The Dornhagen-Scharf route uses methyl isoeverninate directly, while the Sargent route from methyl orsellinate requires additional protection and oxidation steps, reducing overall efficiency. The correct regioisomer ensures that the 4-OH and 2-OMe groups are positioned for regioselective electrophilic chlorination at C-3 and C-5, yielding the DCIE moiety that is essential for ribosomal binding and antibacterial activity of everninomicins and avilamycins . Procurement of sparassol or methyl orsellinate as substitutes will lead to synthetic failure or require extensive additional synthetic manipulation [1].

COX-2 Inhibitor Screening and Anti-Inflammatory Drug Discovery

Methyl 4-hydroxy-2-methoxy-6-methylbenzoate (IC50 = 102 nM against human recombinant COX-2) is a validated hit for cyclooxygenase-2 inhibition screening cascades. The compound was included in the pharmacophore-based virtual screening study by Franke et al. (2005) that established support vector machine models for COX-2 inhibitor discovery, providing a structural rationale for its activity . Procurement of this specific regioisomer is critical for SAR studies exploring the role of 4-OH versus 2-OH substitution in COX-2 binding, as the 2-OH/4-OMe regioisomer (sparassol) has no reported COX-2 activity and is characterized primarily as an antifungal agent [1].

Natural Product Derivatization and Orsellinate Ester SAR Libraries

For laboratories constructing focused libraries of orsellinic acid ester derivatives, methyl 4-hydroxy-2-methoxy-6-methylbenzoate fills a specific and underexplored position in the substitution matrix. The Woodward et al. (1993) study established that the degree and pattern of hydroxyl/methoxy substitution on the orsellinate core directly controls antifungal potency, but the 4-OH/2-OMe isomer was not evaluated . Procuring this compound enables systematic exploration of the SAR gap between the highly active 2,4-dihydroxy compound (ScI) and the weakly active 2-OH/4-OMe compound (sparassol). Its intermediate physicochemical profile (single H-bond donor, LogP 1.8) also makes it a useful comparator for permeability and metabolic stability studies within orsellinate-derived libraries [1].

Quality Control and Identity Confirmation in Natural Product Extract Standardization

Given that methyl 4-hydroxy-2-methoxy-6-methylbenzoate and sparassol are isobaric regioisomers (identical molecular formula C10H12O4 and MW 196.20 g/mol), they cannot be distinguished by mass spectrometry alone. Any procurement for use as an analytical reference standard must be accompanied by orthogonal identity confirmation data (¹H NMR, ¹³C NMR, or HPLC retention time under specified conditions). The Bidepharm and MolCore vendors provide batch-specific QC documentation including NMR and HPLC traces . This is particularly important for natural product research on Sparassis spp., where both regioisomers may co-occur in mycelial extracts and misidentification could confound bioassay-guided fractionation results [1].

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